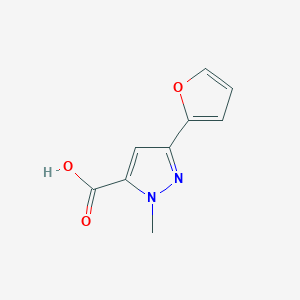

3-(2-furyl)-1-methyl-1H-pyrazole-5-carboxylic acid

Description

Properties

IUPAC Name |

5-(furan-2-yl)-2-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c1-11-7(9(12)13)5-6(10-11)8-3-2-4-14-8/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOPCEJWYTICWJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=CO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10428776 | |

| Record name | 3-(Furan-2-yl)-1-methyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

859851-00-6 | |

| Record name | 3-(Furan-2-yl)-1-methyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-furyl)-1-methyl-1H-pyrazole-5-carboxylic acid typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as acetylacetone, under acidic or basic conditions.

Furan Ring Introduction: The furan ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a furan boronic acid derivative reacts with a halogenated pyrazole compound in the presence of a palladium catalyst.

Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of the pyrazole-furan intermediate with carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production methods for this compound may involve the optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced catalytic systems, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(2-Furyl)-1-methyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are used for substitution reactions.

Major Products

Oxidation: Furanones, furanoic acids.

Reduction: Alcohols, aldehydes.

Substitution: Halogenated pyrazoles, alkylated pyrazoles.

Scientific Research Applications

Medicinal Chemistry

3-(2-Furyl)-1-methyl-1H-pyrazole-5-carboxylic acid has been studied for its potential therapeutic effects. Research indicates that derivatives of this compound exhibit significant biological activities, including:

- Antioxidant Activity : Studies have shown that compounds with a pyrazole structure can scavenge free radicals, contributing to their potential as antioxidant agents .

- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties, making them candidates for treating inflammatory diseases .

Case Study: Antioxidant Activity

A study evaluated the antioxidant potential of various pyrazole derivatives, including this compound. The results indicated a strong correlation between the structural features of these compounds and their ability to inhibit oxidative stress markers in vitro.

Agrochemicals

The compound has also been investigated for its role in agrochemicals, particularly as a fungicide and herbicide. Its structural properties allow it to interact effectively with plant systems.

Case Study: Fungicidal Activity

Research conducted on the fungicidal properties of pyrazole derivatives revealed that this compound exhibited notable efficacy against several phytopathogenic fungi. The structure-activity relationship (SAR) analysis indicated that modifications to the furan ring could enhance antifungal activity .

Material Science

In material science, this compound has been explored for its potential use in synthesizing novel polymers and composites. Its ability to form stable complexes with metal ions paves the way for applications in catalysis and sensor technology.

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 3-(2-furyl)-1-methyl-1H-pyrazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The furan and pyrazole rings can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological macromolecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Key Observations :

- Furyl vs.

- Methyl Substitution : The 1-methyl group improves metabolic stability by blocking N-demethylation pathways, a limitation in unmethylated analogs like 5-(2-furyl)-1H-pyrazole-3-carboxylic acid .

- Fluorophenyl Analogs : The 4-fluorophenyl derivative exhibits higher lipophilicity (logP ~2.5), favoring blood-brain barrier penetration for CNS targets .

Protease Inhibition

- 3-(tert-Butyl) analog (IC₅₀: 10⁻⁷–10⁻⁸ M) shows potent inhibition of cysteine proteases (Cz, CatL) due to hydrophobic interactions with the S1 pocket .

Antimicrobial Activity

- 3-(2-Furyl)acrylic acid esters (related to the furyl moiety) exhibit broad-spectrum antimicrobial activity but suffer from poor water solubility. Coupling with monosaccharides (e.g., in compounds Ia–f) enhances solubility and bioavailability . The pyrazole-carboxylic acid core in the target compound may synergize with the furyl group for improved efficacy.

Angiotensin II Antagonism

- CV-11974, a pyrazole-carboxylic acid derivative with a benzimidazole substituent, demonstrates sub-nanomolar potency (ID₅₀: 0.033 mg/kg, intravenous) in angiotensin II receptor antagonism .

Biological Activity

3-(2-Furyl)-1-methyl-1H-pyrazole-5-carboxylic acid is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

The chemical structure of this compound features a pyrazole ring fused with a furan moiety and a carboxylic acid functional group. This unique combination endows the compound with various biological activities. The molecular formula is typically represented as .

Antimicrobial Properties

Research indicates that compounds within the pyrazole family, including this compound, exhibit significant antimicrobial activity. Studies have shown effectiveness against a range of pathogens:

| Pathogen | Activity | Reference |

|---|---|---|

| Escherichia coli | Inhibitory effects observed | |

| Staphylococcus aureus | Effective against clinical strains | |

| Klebsiella pneumoniae | Notable antibacterial activity |

The compound has been tested against various bacterial strains, showing comparable results to standard antibiotics such as ampicillin and norfloxacin.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been highlighted in several studies. It has demonstrated efficacy in reducing inflammation in animal models, comparable to indomethacin, a well-known anti-inflammatory drug:

- Mechanism: The compound may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.

- Case Study: In carrageenan-induced edema models, the compound significantly reduced paw swelling, indicating its potential for treating inflammatory conditions .

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. It has been investigated for its ability to inhibit tumor cell proliferation through various mechanisms:

- Targeting Tumor Cells: The compound interacts with specific receptors on tumor cells, potentially inhibiting their growth and survival.

- Case Study: In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines, further warranting exploration in cancer therapeutics .

The mechanism by which this compound exerts its biological effects is multifaceted:

- Enzyme Interaction: The compound may act as an inhibitor or modulator of enzymes involved in inflammatory pathways or microbial metabolism.

- Non-covalent Interactions: Its structural features allow for π-π stacking interactions and hydrogen bonding with biological macromolecules, enhancing its binding affinity to targets .

Recent Studies

Recent investigations into this compound have yielded promising results:

- A study focused on synthesizing derivatives revealed that modifications at the carboxylic acid group could enhance antimicrobial efficacy .

- Another research effort demonstrated that certain analogs exhibited potent activity against both MAO-A and MAO-B isoforms, suggesting potential applications in neuropharmacology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.